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Compound of Interest

Compound Name: 1,9-Dimethyluric acid
CAS No.: 55441-62-8
Cat. No.: B055739
Get Quote
Abstract

This guide provides a comprehensive technical analysis of the solubility, physicochemical
properties, and handling protocols for 1,9-Dimethyluric acid (1,9-DMU). Designed for
researchers in drug development and analytical chemistry, this document synthesizes
experimental data with structural activity relationships (SAR) to overcome the challenge of
dissolving this rigid purine derivative. We provide validated protocols for stock solution
preparation, HPLC method development, and solvent selection, grounding all
recommendations in the thermodynamic principles of purine solvation.

Physicochemical Determinants of Solubility

To effectively solubilize 1,9-Dimethyluric acid, one must first understand the molecular forces
governing its crystal lattice.

Structural Analysis

1,9-DMU is a xanthine derivative characterized by a rigid purine ring system. Its high melting
point (>300°C) indicates a substantial crystal lattice energy driven by extensive intermolecular
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hydrogen bonding and

stacking interactions between the planar rings.

e Hydrogen Bond Donors (HBD): 2 (N3-H, N7-H)
e Hydrogen Bond Acceptors (HBA): 3 (C2=0, C6=0, C8=0)

o Methylation Sites: N1 and N9. The methylation at N9 blocks a key hydrogen bonding site
common in uric acid, slightly altering the lattice packing but retaining significant cohesive

energy.
Key Physicochemical Properties
Property Value Significance
] Small molecule, diffuses
Molecular Weight 196.16 g/mol ) )
rapidly once dissolved.
High lattice energy; requires
Melting Point >300°C high-energy solvents or pH
manipulation.
Hydrophilic; poor solubility in
LogP (Predicted) -05t0-1.1 non-polar solvents (Hexane,
Chloroform).
o Critical: Solubility increases
pKa (Acidic) ~5.8 (N3), ~10.6 (N7)* ) )
log-linearly with pH > pKa.
) ] ] Stable solid state; resistant to
Appearance White crystalline solid

dissolution.

*Note: pKa values are estimated based on xanthine analogs. The N3 proton is the most acidic.

Solubility Profile in Organic Solvents[1]
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Polar Aprotic Solvents (Recommended for Stock
Solutions)

Polar aprotic solvents are the most effective organic media for 1,9-DMU. They disrupt the
intermolecular hydrogen bonding of the crystal lattice without donating protons, effectively
solvating the polar carbonyl groups.

e DMSO (Dimethyl Sulfoxide):Primary Solvent.

o Solubility: ~15-20 mg/mL (Estimated based on 7-methyluric acid proxy).

o Usage: Ideal for biological assay stock solutions (1000x concentrates).

o Protocol: Mild heating (40°C) and sonication are often required to initiate dissolution.
o DMF (Dimethylformamide):

o Solubility: ~5-10 mg/mL.

o Usage: Alternative to DMSO for chemical synthesis applications.

Polar Protic Solvents (Alcohols)

Solubility in alcohols is significantly lower than in DMSO due to the competition for hydrogen
bonding and the lower dielectric constant.

o Methanol: Slightly soluble (<1 mg/mL). Used primarily in HPLC mobile phases (diluted) or for
extraction (large volumes).

o Ethanol: Sparingly soluble. Not recommended for stock solutions.

o Water: Very low solubility at neutral pH (~0.5 mg/mL).

Non-Polar Solvents

o Hexane, Chloroform, Ethyl Acetate: Practically insoluble. These solvents cannot overcome
the lattice energy of the purine ring.
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pH-Dependent Aqueous Solubility (The "lonization
Switch")

The most effective way to dissolve 1,9-DMU in water is to exploit its acidity.

o Alkaline pH (pH > 10): Solubility increases drastically (>10 mg/mL) as the molecule
deprotonates to form the urate anion.

e Reagent: 0.1 M NaOH or KOH.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution
(Biological Assays)

Objective: Create a stable stock solution for cell culture or enzymatic assays, minimizing

solvent toxicity.

o Calculate Mass: To prepare 10 mL of 10 mM solution (MW 196.16), weigh 19.6 mg of 1,9-
DMU.

Solvent Addition: Add 10 mL of anhydrous DMSO.

o Critical Step: Do not use water or buffers at this stage; the compound may precipitate.

Dissolution:

o Vortex vigorously for 60 seconds.

o If undissolved particles remain, sonicate in a water bath at 40°C for 10-15 minutes.

Sterilization: Filter through a 0.2 um PTFE (hydrophobic) syringe filter.

Storage: Aliquot into amber vials and store at -20°C. Stable for 3—6 months. Avoid repeated
freeze-thaw cycles.

Protocol B: HPLC Mobile Phase Preparation
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Objective: Ensure 1,9-DMU remains in solution during chromatographic analysis.

» Mobile Phase A: Water + 0.1% Formic Acid (Maintains neutral/acidic form) OR 10 mM
Ammonium Acetate (pH 5.0).

e Mobile Phase B: Acetonitrile or Methanol.

o Gradient: 1,9-DMU is relatively polar. It typically elutes early (low %B).
o Start: 5% B.
o Ramp: 5% to 30% B over 10 minutes.

» Note: Ensure the sample injection solvent matches the initial mobile phase strength (e.g., 5%
DMSO in water) to prevent peak splitting or precipitation in the column head.

Visualizations
Solubility Decision Tree

This logic flow guides the researcher to the correct solvent system based on the intended
application.
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Figure 1: Solvent selection decision tree based on experimental constraints.

Solvation Mechanism & Thermodynamics

Understanding the interaction between the solvent and the solute.
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Figure 2: Thermodynamic barrier to dissolution and the role of DMSO vs. Water.

Summary Data Table
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N Estimated .
Solvent Class Specific Solvent . Handling Notes
Solubility
Best for stocks.
Polar Aprotic DMSO 15-20 mg/mL Hygroscopic; keep
sealed.
Good alternative;
Polar Aprotic DMF 5-10 mg/mL harder to remove
(high BP).
Use for
Polar Protic Methanol <1 mg/mL extractions/HPLC
only.
Polar Protic Ethanol < 0.5 mg/mL Poor solvent; avoid.
Very poor; requires
Aqueous (Neutral) Water (pH 7) ~0.5 mg/mL
heat.
] Excellent. Chemically
Aqueous (Basic) 0.1 M NaOH > 10 mg/mL N
modifies to urate salt.
Non-Polar Hexane Insoluble Do not use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 1-Methyluric Acid | C6H6N40O3 | CID 69726 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2.1,9-Dimethyluric acid | C7TH8N40O3 | CID 108712 - PubChem [pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Technical Guide: Solubility Profile and Handling of 1,9-
Dimethyluric Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055739/docs#technical-guide-solubility-profile-and-
handling-of-1-9-dimethyluric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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